molecular formula C42H64N3O11P B587574 N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester CAS No. 207516-26-5

N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester

Cat. No.: B587574
CAS No.: 207516-26-5
M. Wt: 817.958
InChI Key: IPVZPYOMIGPVKC-IHELDSHGSA-N
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Preparation Methods

The synthesis of N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester involves multiple steps. The starting material, D-erythro-sphingosine, undergoes protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The hydroxyl groups at positions 2 and 3 are protected with an acetonide group. The phosphate group is then introduced at position 1, followed by esterification with 1-(2-nitrophenyl)ethyl groups . Industrial production methods typically involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester undergoes several types of chemical reactions:

Mechanism of Action

Comparison with Similar Compounds

N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester is unique due to its dual protection strategy and photolyzable properties. Similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (4S,5R)-4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64N3O11P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-30-39-38(43(42(7,8)53-39)40(46)54-41(4,5)6)31-52-57(51,55-32(2)34-26-22-24-28-36(34)44(47)48)56-33(3)35-27-23-25-29-37(35)45(49)50/h21-30,32-33,38-39H,9-20,31H2,1-8H3/b30-21+/t32?,33?,38-,39+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVZPYOMIGPVKC-IHELDSHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(OC(C)C2=CC=CC=C2[N+](=O)[O-])OC(C)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64N3O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747201
Record name tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207516-26-5
Record name tert-Butyl (4S,5R)-4-[({bis[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)methyl]-2,2-dimethyl-5-[(1E)-pentadec-1-en-1-yl]-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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